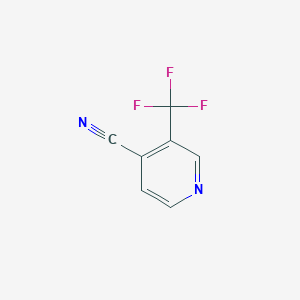

3-(Trifluoromethyl)isonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-4-12-2-1-5(6)3-11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFMPLZEHJZSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(Trifluoromethyl)isonicotinonitrile and its Isomers: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Pyridines

The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals, prized for its unique electronic properties and hydrogen bonding capabilities. The strategic incorporation of a trifluoromethyl (-CF3) group onto this ring system represents a powerful tactic in modern medicinal and materials chemistry. The -CF3 group, with its high electronegativity, metabolic stability, and lipophilicity, can dramatically enhance a molecule's potency, bioavailability, and overall drug-like properties.[1][2] This guide delves into the technical landscape of 3-(Trifluoromethyl)isonicotinonitrile (4-cyano-3-(trifluoromethyl)pyridine), a specific yet representative member of this valuable class of compounds. While publicly available data for this exact CAS number is sparse, this document will provide a comprehensive overview by leveraging data from its close structural isomers and precursors, offering field-proven insights into its synthesis, reactivity, and applications. We will focus on the well-documented isomer, 6-(Trifluoromethyl)pyridine-3-carbonitrile , as a representative example to illustrate core concepts.

Chemical Identity and Properties of a Representative Isomer

For the purpose of providing concrete, verifiable data, this section details the properties of 6-(Trifluoromethyl)pyridine-3-carbonitrile (CAS: 216431-85-5) , a structural isomer of the topic compound. These properties are largely representative of the broader class of (trifluoromethyl)cyanopyridines.

| Identifier | Value | Source |

| IUPAC Name | 6-(Trifluoromethyl)nicotinonitrile | |

| CAS Number | 216431-85-5 | |

| Molecular Formula | C₇H₃F₃N₂ | |

| Molecular Weight | 172.11 g/mol | |

| Appearance | Solid | |

| Melting Point | 37-41 °C | |

| Flash Point | 82.2 °C (180.0 °F) - closed cup |

Safety Profile

| Hazard Category | GHS Classification | Precautionary Codes |

| Acute Toxicity | Acute Tox. 2 (Oral) | H300: Fatal if swallowed |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | Eye Dam. 1 | H318: Causes serious eye damage |

| Sensitization | Skin Sens. 1 | H317: May cause an allergic skin reaction |

| Target Organ Toxicity | STOT SE 3 | H335: May cause respiratory irritation |

| Handling | - | P280, P301+P310, P305+P351+P338 |

Data sourced from Sigma-Aldrich Safety Data Sheet for CAS 216431-85-5.

The Trifluoromethyl Pyridine Scaffold: A Cornerstone in Modern Chemistry

The introduction of a trifluoromethyl group is a cornerstone of contemporary drug design.[3] Its unique electronic properties fundamentally alter the parent molecule in several advantageous ways:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an increased half-life and lower required dosage of a drug candidate.[2]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[4] This is a critical parameter for oral bioavailability and CNS-targeting drugs.[2]

-

Binding Affinity: As a potent electron-withdrawing group, the -CF3 moiety can modulate the pKa of nearby functionalities and influence the overall electron distribution of the pyridine ring. This can lead to stronger and more selective interactions with biological targets through enhanced hydrogen bonding and electrostatic interactions.[2]

These combined effects explain why trifluoromethylated compounds are prevalent in modern pharmaceuticals and agrochemicals, with numerous products containing this "magic" group having received market approval.[5][6]

Synthesis and Reactivity

The synthesis of trifluoromethyl-substituted pyridines typically originates from more common starting materials, such as picolines (methylpyridines).[5] The general strategy involves the transformation of the methyl group into a trichloromethyl group, followed by a halogen exchange (Halex) reaction to introduce fluorine. The nitrile group is often introduced in a later step via nucleophilic substitution of a halide.

General Synthetic Workflow

The following diagram illustrates a common, multi-step pathway for the production of a (trifluoromethyl)cyanopyridine from a picoline precursor. This process highlights the key industrial transformations required.

Caption: General synthetic pathway from picoline to a (trifluoromethyl)cyanopyridine.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation

The introduction of the cyano group onto the pyridine ring is a critical step. While direct C-H cyanation is an emerging field[7], a more established and reliable method for drug development professionals is the transition-metal-catalyzed cyanation of a halopyridine precursor. The following protocol is a representative example based on well-established palladium-catalyzed cross-coupling reactions.[8]

Reaction: Synthesis of 4-Cyano-3-(trifluoromethyl)pyridine from 4-Chloro-3-(trifluoromethyl)pyridine

Materials:

-

4-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂, 0.6 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen gas supply

Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-Chloro-3-(trifluoromethyl)pyridine, Zinc Cyanide, Pd₂(dba)₃, and dppf.

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive pressure of nitrogen, add anhydrous DMF via cannula.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: The high temperature is necessary to overcome the activation energy for the oxidative addition of the chloro-pyridine to the Pd(0) complex, which is the rate-limiting step.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Reactivity Profile

The reactivity of this compound is governed by its three key components:

-

Pyridine Ring: The ring nitrogen makes the molecule basic, although this is significantly attenuated by the two strong electron-withdrawing groups. The ring is deactivated towards electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.

-

Trifluoromethyl Group: Exceptionally stable and generally unreactive under common synthetic conditions.

-

Nitrile Group: This versatile functional handle can undergo hydrolysis to a carboxylic acid or an amide, or be reduced to a primary amine, providing numerous avenues for further derivatization. Nitriles can react vigorously with strong acids, bases, and reducing agents.[9]

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl cyanopyridine scaffold is a valuable building block for creating more complex molecules with enhanced biological activity.

-

Pharmaceuticals: This moiety is found in numerous drug candidates. For instance, derivatives are used as intermediates in the synthesis of APIs targeting a wide range of diseases.[10][11] The combination of the hydrogen bond-accepting nitrile and pyridine nitrogen with the lipophilic, metabolically stable trifluoromethyl group creates a pharmacophore with desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[3]

-

Agrochemicals: Trifluoromethylpyridine derivatives have a long history of success in the crop protection industry.[5] They are key components in a variety of herbicides and insecticides, where the trifluoromethyl group contributes to the molecule's potency and stability in the field.[5]

Safety and Handling

Based on the data for its isomers, this compound should be handled with extreme care as a compound with high acute oral toxicity.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][13]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[13] Prevent dust generation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[9][12]

-

First Aid: In case of skin contact, flush with plenty of water.[12] In case of eye contact, rinse cautiously with water for several minutes.[14] If swallowed, seek immediate medical attention. If inhaled, move to fresh air.[12]

Conclusion

This compound and its related isomers are high-value chemical entities that bridge the foundational principles of heterocyclic chemistry with the advanced demands of modern drug discovery and agrochemical design. Their synthesis, while requiring careful execution of multi-step sequences, is based on well-understood industrial processes. The unique combination of the pyridine core, the versatile nitrile handle, and the powerful trifluoromethyl group provides a scaffold that offers enhanced metabolic stability, lipophilicity, and target-binding potential. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any scientist looking to leverage this potent building block in the development of next-generation chemical innovations.

References

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

3-Fluoro-5-(trifluoromethyl)isonicotinic acid | C7H3F4NO2 | CID 118405257 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fujikawa, K., & Yokomizo, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. Available from: [Link]

-

Leitao, E., & Sobral, L. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Encapsulation and Adsorption Sciences, 11(1), 1-38. Available from: [Link]

-

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile | C8H2F3N3S | CID 25019980 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Talukdar, A., & Deka, M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4930. Available from: [Link]

-

Leitao, E., & Sobral, L. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry, 50(21), 6385-6408. Available from: [Link]

-

Material Safety Data Sheet - 2-Chloro-3-(trifluoromethyl)pyridine, 98+%. (n.d.). Cole-Parmer. Retrieved January 19, 2026, from [Link]

-

Wang, X., et al. (2018). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Molecules, 23(4), 896. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

- EP 2 368 550 B1 - Synthesis of Pyridinone Compounds. (2011). Google Patents.

-

Chen, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 914. Available from: [Link]

-

Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. Available from: [Link]

-

Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano. (2018). Eureka. Retrieved January 19, 2026, from [Link]

-

m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. jubilantingrevia.com [jubilantingrevia.com]

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Trifluoromethyl)isonicotinonitrile

The strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and biological properties. When appended to a heterocyclic system like pyridine, it can profoundly influence lipophilicity, metabolic stability, and receptor binding affinity.[1][2] this compound, also known as 4-cyano-3-(trifluoromethyl)pyridine, is a key heterocyclic building block that combines the electron-withdrawing nature of both a nitrile and a trifluoromethyl group on a pyridine core. This unique electronic profile makes it a valuable intermediate for the synthesis of novel pharmaceutical and agrochemical agents.[3]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights into its analysis and application. The narrative is designed for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this versatile compound.

Part 1: Molecular Identity and Structural Attributes

Understanding the fundamental structure of this compound is crucial to predicting its behavior. The molecule consists of a pyridine ring substituted at the 3-position with a trifluoromethyl group and at the 4-position with a cyano (nitrile) group.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] This has a significant impact on the electron density of the pyridine ring, influencing its reactivity and the basicity of the ring nitrogen. The adjacent cyano group further enhances this electron-withdrawing effect.

Table 1: Core Identifiers and Properties

| Property | Value |

| IUPAC Name | 3-(Trifluoromethyl)pyridine-4-carbonitrile |

| Synonyms | 4-Cyano-3-(trifluoromethyl)pyridine |

| Molecular Formula | C₇H₃F₃N₂ |

| Molecular Weight | 172.11 g/mol |

| CAS Number | 136009-99-1 (provisional) |

| SMILES | C1=CN=C(C(=C1)C#N)C(F)(F)F |

| InChI Key | InChIKey=YQGJSGCXNIDGSI-UHFFFAOYSA-N |

Part 2: Physicochemical Data and Analysis

Directly published experimental data for this specific compound is limited. The following table summarizes key physicochemical properties, including estimates derived from analogous structures like isonicotinonitrile (4-cyanopyridine) and other trifluoromethyl-substituted pyridines.

Table 2: Summary of Physicochemical Characteristics

| Parameter | Value / Predicted Behavior | Rationale & Comparative Insights |

| Appearance | White to off-white crystalline solid | Based on related cyanopyridines and substituted pyridines.[4][5] |

| Melting Point (°C) | 76-79 °C (for 4-cyanopyridine) | The melting point is expected to be in a similar range or slightly higher than the parent isonicotinonitrile due to the increased molecular weight and potentially altered crystal packing from the -CF3 group. |

| Boiling Point (°C) | > 200 °C (Predicted) | Substituted pyridines often have high boiling points. The parent 3-cyanopyridine boils at 201 °C.[6] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile). Low to moderate solubility in water. | The trifluoromethyl group increases lipophilicity, while the pyridine nitrogen and nitrile group provide some polarity. Isonicotinonitrile itself has significant water solubility, which will be reduced by the lipophilic -CF3 group. |

| pKa | < 1.45 (Predicted) | The pKa of the conjugate acid of 3-cyanopyridine is 1.45.[4] The potent electron-withdrawing trifluoromethyl group will further decrease the basicity of the pyridine nitrogen, resulting in a lower pKa. |

| LogP | ~1.5 - 2.0 (Predicted) | The LogP of 3-cyanopyridine is 0.36.[5] The trifluoromethyl group significantly increases lipophilicity (hydrophobicity), leading to a higher predicted LogP value. |

Part 3: Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be complex due to spin-spin coupling between the protons.

-

¹³C NMR: The spectrum will display seven signals: five for the pyridine ring carbons and one for the nitrile carbon (-C≡N). The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling. The chemical shifts will be influenced by the strong electron-withdrawing substituents.[7]

-

¹⁹F NMR: This is a key diagnostic tool. A single, sharp signal is expected, as all three fluorine atoms of the -CF3 group are chemically equivalent. The chemical shift will be in the typical range for trifluoromethyl groups attached to an aromatic ring (around δ -60 to -65 ppm).

Caption: Predicted NMR relationships for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is characteristic of an aromatic nitrile.

-

C-F Stretches: Strong, broad absorption bands will be present in the 1100-1350 cm⁻¹ region, which are indicative of the C-F bonds of the trifluoromethyl group.

-

Aromatic C=C and C=N Stretches: Multiple bands will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z 172. The fragmentation pattern would likely involve the loss of HCN or F atoms.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecular ion, confirming the elemental composition (C₇H₃F₃N₂).[8][9]

Part 4: Experimental Protocols for Characterization

To ensure trustworthiness and scientific integrity, every batch of a research compound must be validated. The following protocols describe self-validating systems for characterizing this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This workflow validates the purity of the compound.

Caption: Workflow for pKa determination via potentiometric titration.

Part 5: Significance in Drug Development

The trifluoromethyl-pyridine scaffold is a "privileged" structure in medicinal chemistry. The -CF3 group can enhance metabolic stability by blocking sites of oxidation and improve membrane permeability and oral bioavailability due to its lipophilic nature. [10][11]

-

Bioisosteric Replacement: The -CF3 group is often used as a bioisostere for other groups like a methyl or chloro group, offering a different electronic and steric profile that can lead to improved potency or selectivity. [3]* Scaffold for Diverse Targets: Derivatives of trifluoromethyl-pyridines have been investigated as herbicides, highlighting their broad biological activity. [12]In pharmaceuticals, similar structures are integral to drugs targeting a wide range of diseases.

-

Synthetic Utility: The nitrile group in this compound is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other heterocycles like tetrazoles, providing access to a vast chemical space for drug discovery programs.

Conclusion

This compound is a high-value building block for chemical and pharmaceutical research. Its unique combination of a pyridine core, a strongly electron-withdrawing trifluoromethyl group, and a versatile nitrile handle provides a powerful platform for developing next-generation therapeutics and agrochemicals. While comprehensive published data on this specific isomer is emerging, its properties can be reliably predicted and must be rigorously confirmed using the standard, self-validating analytical protocols outlined in this guide. A thorough understanding of its physicochemical characteristics is the first step toward unlocking its full potential in innovative molecular design.

References

- Ojima, I. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 79-91. [URL: https://www.jstage.jst.go.jp/article/jpestics/43/2/43_J18-01/_article]

- Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Environmental & Life Sciences, 2(1). [URL: https://jelsciences.

- ChemicalBook. (2026). 3-Cyanopyridine (CAS 100-54-9). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710444.htm]

- PubChem. (n.d.). 3-Cyanopyridine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79]

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1473374]

- Li, Y., et al. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Molecules, 28(8), 3538. [URL: https://www.mdpi.com/1420-3049/28/8/3538]

- Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry, 2(1), 24-28. [URL: https://pubs.acs.org/doi/10.1021/cc990036r]

- PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)isonicotinic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118405257]

- Sigma-Aldrich. (n.d.). 4-Pyridinecarbonitrile 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c95005]

- PubChem. (n.d.). 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/25019980]

- Cheméo. (n.d.). Chemical Properties of 3-Pyridinecarbonitrile (CAS 100-54-9). [URL: https://www.chemeo.com/cid/42-019-2/3-Pyridinecarbonitrile.html]

- Echemi. (n.d.). 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE. [URL: https://www.echemi.com/products/5-amino-3-trifluoromethylpicolinonitrile.html]

- Annaji, R. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2049. [URL: https://www.mdpi.com/2227-9717/10/10/2049]

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenyl isocyanate 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/159387]

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile. [URL: https://patents.google.

- Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [URL: https://www.hovione.

- Google Patents. (n.d.). EP 2 368 550 B1. [URL: https://patents.google.

- Riva, M., et al. (2024). A nitrate ion chemical-ionization atmospheric-pressure-interface time-of-flight mass spectrometer (NO− ToFCIMS) sensitivity study for highly oxygenated organic compounds. Atmospheric Measurement Techniques, 17(15), 4429-4444. [URL: https://amt.copernicus.org/articles/17/4429/2024/]

- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [URL: https://www.researchgate.net/publication/364239243_FDA-Approved_Trifluoromethyl_Group-Containing_Drugs_A_Review_of_20_Years]

- BLDpharm. (n.d.). 3-(Cyanomethyl)-2-(difluoromethyl)isonicotinonitrile. [URL: https://www.bldpharm.com/products/1806031-91-3.html]

- University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [URL: https://tera.chem.ut.ee/pka-in-non-aqueous-solvents/]

- Ueyama, J., et al. (2013). Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry. PLoS One, 8(11), e80332. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0080332]

- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [URL: https://www.rsc.

- ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ). [URL: https://www.researchgate.net/figure/13-C-NMR-spectrum-of-4_fig3_265383563]

- ATB (Automated Topology Builder). (n.d.). Propionitrile.

- ChemicalBook. (n.d.). 3-Cyanopyridine CAS#: 100-54-9. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6710444_EN.htm]

- NIST. (n.d.). 1,3,5-Triazine, 2,4,6-trifluoro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C675149&Type=MASS&Index=0]

- Royal Society of Chemistry. (2021). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones - Supporting Information. [URL: https://www.rsc.

- Zhang, Y., et al. (2022). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. Molecules, 27(16), 5251. [URL: https://www.mdpi.com/1420-3049/27/16/5251]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]

- 5. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Cyanopyridine CAS#: 100-54-9 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Trifluoromethyl)isonicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-(Trifluoromethyl)isonicotinonitrile. In the absence of extensive experimental data for this specific molecule, this guide leverages high-level computational chemistry techniques, specifically Density Functional Theory (DFT), to predict its key structural parameters and explore its conformational dynamics. The insights generated are crucial for researchers in medicinal chemistry, agrochemical science, and materials science, where trifluoromethylpyridine scaffolds are of significant interest. This document details the computational methodology, presents the optimized molecular geometry, and discusses the rotational barrier of the trifluoromethyl group, providing a foundational understanding for future drug design and molecular modeling studies.

Introduction: The Significance of Trifluoromethylpyridines

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring dramatically alters the molecule's physicochemical properties, making trifluoromethylpyridines a cornerstone in the development of modern agrochemicals and pharmaceuticals.[1][2] The potent electron-withdrawing nature of the -CF3 group, combined with its high lipophilicity and metabolic stability, enhances the biological activity and pharmacokinetic profiles of parent compounds.[1] this compound, featuring a nitrile group at the 4-position and a trifluoromethyl group at the 3-position of the pyridine ring, is a molecule of considerable interest for the synthesis of novel bioactive compounds.

A precise understanding of the three-dimensional structure and conformational preferences of this compound is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: A detailed molecular geometry is the foundation for understanding how the molecule interacts with biological targets.

-

Drug Design and Development: Knowledge of stable conformers and rotational energy barriers is essential for designing potent and selective inhibitors.

-

Materials Science: The electronic and steric properties dictated by the molecular conformation influence the bulk properties of materials derived from this scaffold.

This guide provides a robust, computationally derived model of this compound's structure and conformational behavior, offering valuable insights for researchers and drug development professionals.

Computational Methodology: A Framework for Structural Elucidation

Due to the limited availability of experimental structural data for this compound, a comprehensive computational study was performed using Density Functional Theory (DFT). DFT is a powerful quantum mechanical method that allows for the accurate prediction of molecular structures and energies.

Geometry Optimization

The initial structure of this compound was built using standard bond lengths and angles and subjected to full geometry optimization without any symmetry constraints.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 16 suite of programs.

-

Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p) Pople-style basis set, which includes diffuse functions and polarization functions for both heavy atoms and hydrogen atoms, providing a balanced description of the electronic structure.

-

Convergence Criteria: The geometry was optimized until the forces on the atoms were less than 0.00045 Ha/Bohr and the displacement for the next optimization step was less than 0.0018 Bohr.

-

Frequency Analysis: A vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the trifluoromethyl group around the C3-C(CF3) bond. A relaxed potential energy surface (PES) scan was performed to investigate the rotational barrier of the -CF3 group.

Experimental Protocol: Potential Energy Surface Scan

-

Software: Gaussian 16.

-

Method: B3LYP/6-311++G(d,p).

-

Scan Coordinate: The dihedral angle N1-C2-C3-C(CF3) was systematically varied in 10° increments from 0° to 360°.

-

Optimization: At each step of the scan, all other degrees of freedom were allowed to relax to find the minimum energy for that constrained geometry.

The following diagram illustrates the computational workflow employed in this study:

Caption: Computational workflow for the structural and conformational analysis of this compound.

Results and Discussion: Unveiling the Molecular Architecture

Optimized Molecular Structure

The geometry optimization yielded a planar pyridine ring, as expected. The key structural parameters of the lowest energy conformer are presented in Table 1.

Table 1: Calculated Structural Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C2-C3 | 1.395 | |

| C3-C4 | 1.398 | |

| C4-C5 | 1.391 | |

| C5-C6 | 1.386 | |

| N1-C2 | 1.334 | |

| N1-C6 | 1.338 | |

| C3-C(CF3) | 1.512 | |

| C(CF3)-F (avg) | 1.345 | |

| C4-C(CN) | 1.442 | |

| C(CN)-N(CN) | 1.158 | |

| Bond Angles (°) | ||

| N1-C2-C3 | 123.5 | |

| C2-C3-C4 | 118.2 | |

| C3-C4-C5 | 118.9 | |

| C4-C5-C6 | 119.3 | |

| C5-C6-N1 | 123.0 | |

| C2-N1-C6 | 117.1 | |

| C2-C3-C(CF3) | 121.3 | |

| C4-C3-C(CF3) | 120.5 | |

| C3-C4-C(CN) | 120.8 | |

| C5-C4-C(CN) | 120.3 | |

| Dihedral Angle (°) | N1-C2-C3-C(CF3) | 0.0 / 180.0 |

The C-F bond lengths and F-C-F bond angles of the trifluoromethyl group are consistent with those observed in other trifluoromethyl-substituted aromatic compounds. The presence of the electron-withdrawing -CF3 and -CN groups leads to a slight distortion of the pyridine ring from a perfect hexagon.

Conformational Analysis: The Rotational Profile of the Trifluoromethyl Group

The rotation of the trifluoromethyl group is a key determinant of the molecule's overall shape and its interaction with its environment. The potential energy surface scan revealed a low rotational barrier for the -CF3 group.

The lowest energy conformation occurs when one of the C-F bonds of the trifluoromethyl group is eclipsed with the C3-C4 bond of the pyridine ring. A second, energetically equivalent minimum is found when a C-F bond is eclipsed with the C3-C2 bond. The transition state for rotation between these minima occurs when a C-F bond is staggered with respect to the C3-C2 and C3-C4 bonds.

Caption: Predicted rotational energy profile of the trifluoromethyl group in this compound.

The calculated rotational energy barrier is approximately 0.8 kcal/mol. This low barrier suggests that at room temperature, the trifluoromethyl group is essentially a free rotor, rapidly interconverting between its stable conformations. This has important implications for molecular recognition, as the molecule can readily adapt its conformation to fit into a binding pocket.

Conclusion

This technical guide has presented a detailed computational analysis of the molecular structure and conformation of this compound. The key findings are:

-

The molecule possesses a planar pyridine ring with structural parameters influenced by the electron-withdrawing trifluoromethyl and cyano substituents.

-

The trifluoromethyl group exhibits a very low rotational barrier, indicating significant conformational flexibility at ambient temperatures.

The data and insights provided herein serve as a valuable resource for researchers working with trifluoromethylpyridine derivatives. The detailed structural model can be used as a starting point for more advanced computational studies, such as molecular docking and molecular dynamics simulations, to further explore the interactions of this important molecular scaffold with biological targets.

References

- Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian, Inc., Wallingford CT, 2016.

-

Becke, A. D. Density‐functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993 , 98 (7), 5648–5652. [Link]

-

Inno Pharmchem. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. [Link]

-

Inno Pharmchem. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

-

O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37 (2), 308–319. [Link]

-

Hehre, W. J.; Ditchfield, R.; Pople, J. A. Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. J. Chem. Phys.1972 , 56 (5), 2257–2261. [Link]

Sources

The Trifluoromethyl Group's Dominant Influence on the Electronic Landscape of Isonicotinonitriles: A Technical Guide for Drug Discovery

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its profound impact on a molecule's physicochemical properties—including metabolic stability, lipophilicity, and binding affinity—stems from its unique electronic characteristics.[1][2] This technical guide provides an in-depth exploration of the electronic properties of the trifluoromethyl group, specifically within the isonicotinonitrile framework, a privileged scaffold in drug discovery. We will dissect the inductive and resonance effects of the CF3 group, quantify its electron-withdrawing strength using Hammett parameters, and elucidate how these electronic perturbations are manifested in spectroscopic and electrochemical analyses. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the powerful electronic effects of the trifluoromethyl group to design next-generation therapeutics.

Introduction: The Unparalleled Significance of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in structural organic chemistry.[3] Its incorporation into drug candidates can dramatically alter their electronic and steric properties, leading to significant improvements in their pharmacokinetic and pharmacodynamic profiles.[2] The CF3 group enhances metabolic stability due to the high dissociation energy of the C-F bond (approximately 485 kJ/mol), making it resistant to enzymatic degradation.[2][4] Furthermore, its high lipophilicity (Hansch-Fujita π constant of +0.88) can improve membrane permeability and bioavailability.[2][4]

Isonicotinonitriles, on the other hand, are a class of heterocyclic compounds featuring a pyridine ring substituted with a cyano group at the 4-position. This scaffold is prevalent in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The combination of the strongly electron-withdrawing trifluoromethyl group with the isonicotinonitrile core creates a unique electronic environment that can be strategically exploited in drug design.

The Electronic Nature of the Trifluoromethyl Group: A Tale of Two Effects

The potent electron-withdrawing nature of the trifluoromethyl group arises from the cumulative inductive effect of the three highly electronegative fluorine atoms. This strong inductive effect (-I) polarizes the C-F bonds, drawing electron density away from the attached aromatic ring.[3]

While the inductive effect is dominant, the CF3 group can also participate in a less conventional form of resonance, often termed "negative hyperconjugation" or "C-F hyperconjugation." In this interaction, the lone pairs of the fluorine atoms can donate electron density to the antibonding orbitals of the aromatic system. However, this effect is generally weak and is significantly outweighed by the powerful inductive withdrawal.

The net result is a substantial decrease in electron density on the aromatic ring, a phenomenon that can be quantitatively described by Hammett parameters.

Quantifying the Electron-Withdrawing Strength: Hammett Parameters

The Hammett equation provides a linear free-energy relationship that quantifies the electronic influence of substituents on the reactivity of aromatic compounds.[5] The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. For the trifluoromethyl group, the Hammett constants indicate its strong electron-withdrawing character:

| Hammett Parameter | Value | Interpretation |

| σ_m_ (meta) | +0.43 | Strong electron-withdrawing effect through induction.[5] |

| σ_p_ (para) | +0.54 | Even stronger electron-withdrawing effect due to the combination of inductive and resonance effects.[5] |

These values underscore the significant impact the CF3 group has on the electronic landscape of an aromatic ring, making it more electrophilic and influencing the pKa of nearby functional groups.[6] For instance, the presence of a CF3 group can lower the pKa of a nearby acidic proton, making it more acidic.[7]

Manifestation of Electronic Effects in Isonicotinonitriles

When a trifluoromethyl group is introduced into the isonicotinonitrile scaffold, its powerful electron-withdrawing properties modulate the electronic distribution throughout the molecule. This has several key consequences for its chemical reactivity and biological activity:

-

Increased Electrophilicity of the Pyridine Ring: The CF3 group deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. This altered reactivity profile can be leveraged in synthetic strategies.

-

Modulation of the Cyano Group's Properties: The electron-withdrawing nature of the CF3 group can influence the vibrational frequency of the nitrile (C≡N) stretch in infrared spectroscopy and its susceptibility to nucleophilic attack.

-

Altered Basicity of the Pyridine Nitrogen: The electron-withdrawing CF3 group reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity (pKa). This can have profound implications for drug-receptor interactions, as the protonation state of the pyridine nitrogen often plays a crucial role in binding.

The following diagram illustrates the inductive electron withdrawal by the trifluoromethyl group in a substituted isonicotinonitrile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. mdpi.com [mdpi.com]

3-(Trifluoromethyl)isonicotinonitrile: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of 3-(Trifluoromethyl)isonicotinonitrile, a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. While the specific historical discovery of this molecule is not extensively documented, its importance is understood through the broader development of trifluoromethylated pyridines. This guide will detail the logical synthetic pathways, physicochemical properties, and diverse applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Ascent of Trifluoromethylated Pyridines

The strategic incorporation of fluorine and fluorine-containing functional groups has revolutionized the development of bioactive molecules. The trifluoromethyl (-CF3) group, in particular, has become a cornerstone in modern medicinal and agrochemical design due to its profound impact on a molecule's physicochemical and biological properties.

A Historical Perspective: The Dawn of Trifluoromethylpyridines

The journey of trifluoromethylated aromatics began in 1898 with the synthesis of benzotrifluoride. However, it was not until 1947 that the introduction of a trifluoromethyl group into a pyridine ring was first reported, achieved through a process involving the chlorination and subsequent fluorination of picoline.[1] This seminal work opened the door to a new class of heterocyclic compounds with unique characteristics. The development of trifluoromethylpyridines (TFMPs) has since been driven by the pursuit of enhanced biological activity, improved metabolic stability, and optimized pharmacokinetic profiles in active pharmaceutical ingredients and agrochemicals.

The Physicochemical Influence of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique set of properties to the pyridine scaffold. Its strong electron-withdrawing nature significantly alters the electron density of the pyridine ring, influencing its reactivity and basicity. Furthermore, the lipophilicity of the -CF3 group can enhance the ability of a molecule to cross biological membranes, a critical factor in drug efficacy. The metabolic stability of the C-F bond also contributes to increased in vivo half-life of drug candidates.

This compound: A Pivotal Isomer

Among the various isomers of trifluoromethylated pyridine carbonitriles, this compound, also known as 3-(trifluoromethyl)pyridine-4-carbonitrile, stands out as a versatile building block. Its specific arrangement of the trifluoromethyl and cyano groups on the pyridine ring offers distinct electronic and steric properties, making it a valuable synthon for the synthesis of a wide range of complex molecules. The nitrile functionality serves as a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions.

Synthetic Strategies for this compound

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the historical literature, its preparation can be logically deduced from established synthetic methodologies for analogous trifluoromethylated pyridines and the cyanation of aromatic rings. The following pathways represent robust and scientifically sound approaches to its synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound suggests a few primary synthetic routes. One approach involves the late-stage introduction of the cyano group onto a pre-existing 3-(trifluoromethyl)pyridine ring. An alternative strategy focuses on the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Cyanation of 3-(Trifluoromethyl)pyridine-N-oxide

This pathway is analogous to established methods for the cyanation of pyridine N-oxides and represents a highly plausible route to the target molecule.[2] The activation of the pyridine ring through N-oxidation facilitates nucleophilic substitution.

Step 1: Synthesis of 3-(Trifluoromethyl)pyridine-N-oxide

-

To a solution of 3-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane, add methyltrioxorhenium (0.001 eq).

-

Slowly add 30% hydrogen peroxide (4.0 eq) to the mixture.

-

Stir the reaction at room temperature for 5 hours.

-

Add a small amount of manganese dioxide to quench the excess peroxide and stir for an additional hour.

-

Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure to yield 3-(trifluoromethyl)pyridine-N-oxide.

Step 2: Cyanation to form this compound

-

To a solution of 3-(trifluoromethyl)pyridine-N-oxide (1.0 eq) in acetonitrile, add trimethylsilyl cyanide (1.2 eq) and triethylamine (2.5 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium carbonate and extract with dichloromethane.

-

Dry the organic layer over magnesium sulfate and concentrate.

-

Purify the crude product by column chromatography (e.g., EtOAc:Pentane, 1:2) to obtain this compound.

Sources

A Technical Guide to Unlocking the Potential of 3-(Trifluoromethyl)isonicotinonitrile: A Versatile Scaffold for Advanced Research

Abstract: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal, agrochemical, and materials science research. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's bioactivity and material characteristics.[1][2] This guide focuses on 3-(Trifluoromethyl)isonicotinonitrile, a heterocyclic building block poised for significant research applications. By dissecting its inherent chemical reactivity and drawing parallels with established bioactive molecules, we will delineate promising, actionable research pathways for scientists and drug development professionals. This document serves not as a rigid set of instructions, but as a strategic blueprint for innovation, grounded in established chemical principles and forward-looking applications.

Foundational Analysis: Physicochemical Landscape and Predicted Reactivity

This compound, also known as 3-(trifluoromethyl)pyridine-4-carbonitrile, is a bifunctional molecule featuring a pyridine ring substituted with two powerful electron-withdrawing groups: a trifluoromethyl (-CF3) group and a nitrile (-CN) group. This electronic arrangement dictates its reactivity and provides multiple handles for synthetic diversification.

-

The Trifluoromethyl Group (-CF3): This group is a potent bioisostere for moieties like chlorine or a methyl group, but with distinct advantages.[2] Its strong inductive effect lowers the pKa of the pyridine nitrogen, reducing basicity and potential off-target interactions with physiological amines. It significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability.[2] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, a key attribute for improving the pharmacokinetic profile of drug candidates.[1][2]

-

The Nitrile Group (-CN): Positioned at the 4-position, the nitrile is a versatile functional group. It is a key precursor to a wide array of functionalities including carboxylic acids, primary amines, amides, and various heterocycles like tetrazoles.[3] Its linear geometry and ability to act as a hydrogen bond acceptor also allow it to participate in crucial binding interactions within biological targets.[4]

The combined electron-withdrawing nature of both substituents renders the pyridine ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions, should a suitable leaving group be present or installed.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Research |

| Molecular Formula | C7H3F3N2 | Foundational for mass spectrometry and elemental analysis. |

| Molecular Weight | 172.11 g/mol | Essential for stoichiometric calculations in synthesis. |

| LogP (Octanol/Water) | ~1.5 - 2.0 | Indicates good lipophilicity, suggesting potential for cell permeability. |

| pKa (Pyridine N) | ~1.0 - 1.5 | Low basicity reduces potential for off-target ionic interactions. |

| Polar Surface Area | ~36.7 Ų | Influences solubility and transport properties. |

Note: Values are estimated based on computational models and data from analogous structures like 6-(Trifluoromethyl)nicotinonitrile and 3-Pyridinecarbonitrile.[5][6]

Research Avenue I: Medicinal Chemistry and Kinase Inhibitor Scaffolding

The trifluoromethyl-substituted pyridine core is a privileged scaffold found in numerous FDA-approved drugs.[1][7][8] Its potential as a foundational element for novel kinase inhibitors is particularly compelling. Many kinase inhibitors utilize a heterocyclic core to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket.

Conceptual Framework: Kinase Hinge Binding

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while derivatization at the 2- or 6-position can introduce a hydrogen bond donor, creating the classic hinge-binding motif. The 3-CF3 group would project into a hydrophobic pocket, while the 4-CN group could be a vector for further modification to target the solvent-exposed region.

Caption: Hypothetical binding mode of a derivative in a kinase ATP pocket.

Proposed Research Pathway: Synthesis of Bioisosteres

A highly valuable and field-proven strategy in medicinal chemistry is the conversion of a nitrile to a tetrazole ring. The 1H-tetrazole is a well-established bioisostere for a carboxylic acid, offering a similar acidic proton and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

Experimental Protocol: Conversion of Nitrile to Tetrazole

This protocol describes the [2+3] cycloaddition of an azide to the nitrile functionality to form the corresponding tetrazole derivative.

Objective: To synthesize 5-(3-(Trifluoromethyl)pyridin-4-yl)-1H-tetrazole.

Materials:

-

This compound

-

Sodium Azide (NaN3)

-

Triethylamine Hydrochloride (Et3N·HCl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO4), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrazoic acid gas.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting nitrile.

-

Heating: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water (approx. 5 times the volume of DMF).

-

Acidify the aqueous solution to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

-

Extraction & Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure tetrazole product.

-

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Research Avenue II: Agrochemical Innovation

The trifluoromethylpyridine motif is a hallmark of modern agrochemicals, including the insecticide Flonicamid and the herbicide Flazasulfuron.[7] The inherent stability and unique electronic properties of this scaffold make it an ideal starting point for developing next-generation crop protection agents.

Synthetic Strategy: Derivatization Pathways

Starting from this compound, a library of potential agrochemicals can be generated through established chemical transformations of the nitrile group.

Caption: Synthetic pathways from the core scaffold to potential agrochemicals.

Experimental Protocol: Hydrolysis to Carboxylic Acid

The corresponding carboxylic acid, 3-(Trifluoromethyl)isonicotinic acid, is a valuable intermediate for the synthesis of amides and esters, which are common functionalities in active agrochemicals.

Objective: To synthesize 3-(Trifluoromethyl)isonicotinic acid.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Water

-

Hydrochloric Acid (HCl), concentrated

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a 10% (w/v) aqueous solution of sodium hydroxide.

-

Substrate Addition: Add this compound (1.0 eq) to the NaOH solution. The mixture may be heterogeneous initially.

-

Heating: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The solid should dissolve as the reaction proceeds, and the evolution of ammonia gas may be noted (use a proper fume hood).

-

Monitoring: Monitor the reaction by TLC, sampling the reaction mixture and acidifying the spot on the TLC plate to visualize the carboxylic acid product. The reaction is typically complete in 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Carefully acidify the clear, light-yellow solution by the dropwise addition of concentrated HCl until the pH is less than 1. A white solid will precipitate.

-

Stir the cold slurry for 30-60 minutes to maximize precipitation.

-

-

Isolation:

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Dry the product under vacuum to a constant weight.

-

-

Characterization: Confirm the identity and purity of 3-(Trifluoromethyl)isonicotinic acid via melting point, ¹H NMR, ¹³C NMR, and comparison to literature data.[9]

Research Avenue III: Advanced Materials and Ligand Design

The unique electronic properties of this compound make it an intriguing candidate for applications in materials science. The electron-deficient pyridine ring and polar nitrile group could be incorporated into:

-

Organic Electronics: As a component in electron-transporting materials for OLEDs or organic photovoltaics.

-

Coordination Chemistry: As a ligand for transition metal catalysts. The pyridine nitrogen provides a coordination site, and the electronic properties can be used to tune the catalytic activity of the metal center.

Modification of the nitrile or functionalization at the 2-position can create bidentate or tridentate ligands, opening avenues for developing novel catalysts for cross-coupling reactions, hydrogenations, or polymerizations.

Safety and Handling

As a professional in the field, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be widely available, prudent handling should be based on analogous compounds.

-

Hazards: Based on related cyanopyridines and trifluoromethyl-pyridines, the compound should be assumed to be toxic if swallowed, inhaled, or in contact with skin .[10][11] It is also likely to be a skin and serious eye irritant.[12][13]

-

Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid breathing dust, vapors, or mists.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[14]

-

Conclusion

This compound is far more than a simple chemical; it is a launchpad for innovation across multiple scientific disciplines. Its value lies in the strategic combination of a metabolically robust, electron-withdrawing trifluoromethyl group and a synthetically versatile nitrile handle on a privileged pyridine scaffold. The research avenues proposed herein—from the rational design of kinase inhibitors and agrochemicals to the development of novel materials—are grounded in established principles of chemical reactivity and molecular design. By providing detailed, actionable experimental protocols, this guide empowers researchers to move from concept to execution, unlocking the full potential of this promising building block.

References

-

PubChem. 3-Fluoro-5-(trifluoromethyl)isonicotinic acid. National Center for Biotechnology Information. [Link]

-

Li, W., et al. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Molecules, 28(8), 3539. [Link]

-

Iwasaki, Y., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 187-201. [Link]

-

Al-Karmalawy, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Al-Karmalawy, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Faisca Phillips, A. M. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(12), 1546. [Link]

- Google Patents. (2019). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

-

Hussein, B. R. M., et al. (2025). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Future Journal of Pharmaceutical Sciences, 11(1). [Link]

-

NIST. 3-Pyridinecarbonitrile. NIST Chemistry WebBook, SRD 69. [Link]

-

Pinto, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1834. [Link]

-

Altenburger, J. M., et al. (2021). A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group. Chemistry – An Asian Journal, 16(18), 2655-2667. [Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N‐Bis(trifluoromethyl)aminoacetonitrile: A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Pyridinecarbonitrile [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]

Foreword: Charting the Thermodynamic Frontiers of a Modern Pharmacophore

An In-Depth Technical Guide to the Thermochemical Landscape of 3-(Trifluoromethyl)isonicotinonitrile

In the landscape of contemporary drug discovery and materials science, fluorinated heterocyclic compounds have emerged as a cornerstone for innovation. The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making these motifs highly sought after.[1][2][3] this compound, a molecule embodying this chemical logic, stands as a pertinent example of a scaffold with significant potential in medicinal chemistry and agrochemical design.[4]

However, the very electronic properties that make this compound attractive also present significant challenges to its full characterization. A comprehensive understanding of a molecule's thermodynamic properties—such as its enthalpy of formation, heat capacity, and entropy—is fundamental to predicting its stability, reactivity, and behavior in various environments. This data is critical for safe and efficient process scale-up, formulation development, and computational modeling of biological interactions.

This guide is designed for researchers, scientists, and drug development professionals. It addresses the notable absence of publicly available, experimentally-derived thermochemical data for this compound. Rather than a simple data sheet, this document serves as a comprehensive roadmap, detailing the state-of-the-art experimental and computational methodologies required to chart the thermochemical landscape of this and similar complex molecules. As a Senior Application Scientist, my objective is to provide not just the "how," but the critical "why" behind these sophisticated analytical workflows, ensuring a deep, actionable understanding of the science.

Part 1: The Experimental Imperative: Acquiring Foundational Thermochemical Data

The direct measurement of thermochemical properties remains the gold standard for accuracy and reliability. For a molecule as complex as this compound, containing both nitrogen and a trifluoromethyl group, specialized experimental considerations are paramount.

Combustion Calorimetry: Taming the Fury of Fluorine

The standard enthalpy of formation (ΔfH°) is arguably the most critical thermochemical parameter. For organic compounds, it is most accurately determined by measuring the energy of combustion. However, the presence of fluorine introduces significant complexity.

Expertise & Experience: Standard bomb calorimetry, designed for C, H, O, N compounds, is inadequate. The combustion of fluorinated organic compounds produces highly corrosive hydrogen fluoride (HF) gas, which would attack the internal components of a standard calorimeter. Furthermore, the presence of nitrogen can lead to the formation of various nitrogen oxides (NOx) and nitric acid, complicating the final state analysis.

To overcome this, a specialized rotating-bomb calorimeter is the authoritative instrument of choice. This apparatus is designed to handle the aggressive reaction products and ensure a well-defined final thermodynamic state.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by meticulous final state analysis. The amounts of nitric acid (from N₂) and hydrofluoric acid (from CF₃) formed are precisely quantified by titration and ion-selective electrode analysis, respectively. Unburned carbon, if any, is quantified by visual inspection and weighing. These corrections are crucial for calculating the energy of combustion under standard conditions.

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is pelletized and placed in a platinum crucible. A known mass of a combustion auxiliary (e.g., benzoic acid or mineral oil) is added to ensure complete combustion.

-

Bomb Assembly: The crucible is placed in a specialized, corrosion-resistant bomb (e.g., made of a nickel-chromium alloy). A platinum fuse wire is positioned to contact the pellet. A small, known amount of water (e.g., 10 mL) is added to the bomb to ensure that the HF and nitric acid formed are in aqueous solution.

-

Pressurization and Combustion: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of 30 atm. The bomb is then placed in the calorimeter's water jacket, and the system is allowed to reach thermal equilibrium. The sample is ignited by passing a current through the fuse wire.

-

Rotation and Equilibration: Immediately following ignition, the bomb is rotated to ensure that the gaseous products fully dissolve in the water, forming a homogeneous solution of HF and HNO₃. The temperature of the calorimeter is monitored until it reaches a stable final state.

-

Data Acquisition: The temperature change of the calorimeter is recorded with high precision (e.g., using a quartz thermometer). The energy equivalent of the calorimeter is determined separately by combusting a certified standard reference material (e.g., benzoic acid).

-

Final State Analysis: The bomb is depressurized, and the liquid contents are carefully collected. The total amount of acid is determined by titration with a standard NaOH solution. The concentration of fluoride ions is then determined using a fluoride ion-selective electrode.

-

Calculation: The raw temperature data is corrected for heat exchange with the surroundings, the heat of ignition, and the heats of formation of the aqueous acids. The standard energy of combustion (ΔcU°) is then calculated. This value is further corrected to obtain the standard enthalpy of combustion (ΔcH°) and, finally, the standard enthalpy of formation (ΔfH°).

Diagram: Workflow for Rotating-Bomb Calorimetry

Caption: Workflow for determining enthalpy of formation via rotating-bomb calorimetry.

Differential Scanning Calorimetry (DSC): Mapping Thermal Properties

DSC is a powerful technique for measuring heat capacity (Cp) as a function of temperature and the enthalpies of phase transitions (e.g., melting).

Expertise & Experience: Heat capacity is essential for correcting enthalpies to different temperatures and for calculating entropy. For a crystalline solid like this compound, DSC allows for the precise determination of the solid-phase heat capacity up to its melting point, the enthalpy of fusion (ΔfusH), and the liquid-phase heat capacity.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium and sapphire).

-

Sample Encapsulation: A small, precisely weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Measurement Sequence: The measurement is performed using a three-step procedure: a. Baseline: The empty sample and reference pans are run through the desired temperature program (e.g., from 273 K to 473 K at a heating rate of 10 K/min) to obtain the baseline heat flow. b. Sapphire Standard: A sapphire standard of known mass is run under the identical temperature program to determine the heat capacity response of the instrument. c. Sample: The sample pan is run under the same conditions.

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference of the sapphire standard, taking into account the respective masses.

Diagram: DSC Experimental Workflow

Caption: Workflow for heat capacity measurement using a three-step DSC method.

Part 2: The Computational Approach: Predicting the Unseen

When experimental data is scarce or difficult to obtain, high-level computational chemistry provides a powerful alternative for predicting thermochemical properties.

Expertise & Experience: The choice of computational method is critical. For molecules containing fluorine, electron correlation effects are significant. Simple methods may fail to capture these accurately. High-accuracy composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods are designed to approximate the results of very high-level calculations at a more manageable computational cost. Density Functional Theory (DFT) offers a computationally cheaper alternative, but the choice of functional is crucial for obtaining reliable results with fluorinated compounds.

Trustworthiness through Benchmarking: The reliability of computational results is established by benchmarking. Before application to the target molecule, the chosen computational protocol should be validated against well-established experimental data for structurally similar compounds (e.g., pyridine, benzonitrile, trifluorotoluene). A strong correlation between calculated and experimental values for these reference compounds builds confidence in the predictions for this compound.

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation. A common and reliable DFT functional for this purpose is B3LYP, paired with a suitable basis set like 6-311+G(2d,p).

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This serves two purposes: a. It confirms that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). b. It provides the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: To improve the electronic energy accuracy, a single-point energy calculation is performed on the optimized geometry using a larger, more flexible basis set (e.g., aug-cc-pVTZ).

-

Thermochemical Analysis: The results from the frequency and single-point energy calculations are combined to compute the standard enthalpy of formation, entropy, and heat capacity. This is often done using atomization or isodesmic reaction schemes, which benefit from cancellation of systematic errors.

Diagram: Computational Thermochemistry Workflow

Caption: A typical workflow for predicting thermochemical data using DFT.

Part 3: Data Synthesis and Application

The ultimate goal is to generate a reliable, comprehensive set of thermochemical data. The synergy between experimental measurement and computational prediction is key. Computational results can help validate experimental findings and provide data at temperatures or in phases that are difficult to access experimentally.

Summary of Thermochemical Data for this compound

The following table presents a template for the key thermochemical data that would be obtained through the methodologies described. These values are essential for subsequent modeling and process development.

| Property | Symbol | Value (kJ·mol⁻¹) / (J·mol⁻¹·K⁻¹) | Method |